Ethyl[(4-fluorophenyl)(phenyl)methyl]amine
Overview
Description
Ethyl[(4-fluorophenyl)(phenyl)methyl]amine is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of an ethyl group attached to a nitrogen atom, which is further bonded to a 4-fluorophenyl and a phenyl group. This compound is known for its strong pungent odor and is used in various applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a pesticide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine typically involves the reaction of 4-fluorobenzyl chloride with phenylmagnesium bromide to form 4-fluorophenyl(phenyl)methanol. This intermediate is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl[(4-fluorophenyl)(phenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Ethyl[(4-fluorophenyl)(phenyl)methyl]amine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Chemical Synthesis and Characterization: Researchers study its reactions to understand chemical synthesis and characterization of functionalized molecules.
Solar Cell Applications: It has been used in the development of amine-based fullerenes for polymer solar cells, highlighting its potential in nano-structured organic solar cells.
Polymer Electrolytes Synthesis: It is involved in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes.
Medicinal Chemistry: It is explored for its potential cytotoxic effects against tumor cell lines, showcasing its relevance in medicinal chemistry and drug synthesis.
Mechanism of Action
The mechanism of action of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
4-Fluorophenethylamine: Another aromatic amine with similar structural features but different functional groups.
Phenethylamine: A simpler aromatic amine lacking the fluorine substitution.
N-Phenyl-4-fluorobenzylamine: A compound with a similar structure but different substitution pattern
Properties
IUPAC Name |
N-[(4-fluorophenyl)-phenylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-2-17-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,15,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCISJPDGDUEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261140 | |
Record name | N-Ethyl-4-fluoro-α-phenylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601261140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019384-92-9 | |
Record name | N-Ethyl-4-fluoro-α-phenylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019384-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-4-fluoro-α-phenylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601261140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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